Heptadecanoic acid, 4-methyl- Heptadecanoic acid, 4-methyl-
Brand Name: Vulcanchem
CAS No.: 53696-26-7
VCID: VC19606805
InChI: InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

Heptadecanoic acid, 4-methyl-

CAS No.: 53696-26-7

Cat. No.: VC19606805

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

Heptadecanoic acid, 4-methyl- - 53696-26-7

Specification

CAS No. 53696-26-7
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name 4-methylheptadecanoic acid
Standard InChI InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Standard InChI Key YJSYQGRKJYFNIE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC(C)CCC(=O)O

Introduction

Chemical Identity and Structural Features

4-Methylheptadecanoic acid (IUPAC name: 4-methylheptadecanoic acid) belongs to the class of branched-chain fatty acids (BCFAs). Its molecular formula is C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_2, featuring a carboxylic acid group and a methyl branch at the fourth carbon. This structural modification distinguishes it from linear counterparts like heptadecanoic acid (margaric acid), altering its physical and chemical properties .

The presence of the methyl branch introduces steric hindrance, which impacts packing efficiency in crystalline states and solubility in nonpolar solvents. Similar branched structures, such as 10-methylhexadecanoic acid, exhibit reduced melting points compared to linear forms due to disrupted molecular symmetry . For instance, methyl heptadecanoate (a related ester) has a melting point of 302.25 K , suggesting that 4-methylheptadecanoic acid may follow analogous trends.

Synthesis and Biosynthetic Pathways

Chemical Synthesis

While no direct synthesis protocols for 4-methylheptadecanoic acid are documented in the provided sources, branched fatty acids are typically synthesized via:

  • Alkylation of malonic esters: Introducing methyl groups during chain elongation.

  • Hydroformylation: Catalytic addition of CO and H2_2 to alkenes, followed by oxidation.

For example, methyl heptadecanoate is derived from esterification of heptadecanoic acid with methanol . Adapting such methods, 4-methylheptadecanoic acid could theoretically be synthesized by incorporating a methyl branch during the fatty acid chain assembly.

Biological Production

Branched-chain fatty acids are common in bacterial membranes (e.g., Mycobacterium tuberculosis). They arise from:

  • Methylmalonyl-CoA elongation: Incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid biosynthesis.

  • Post-synthetic modification: Methylation of preformed linear fatty acids.

Physical and Thermodynamic Properties

Although experimental data for 4-methylheptadecanoic acid is absent, insights can be drawn from related compounds:

PropertyMethyl Heptadecanoate 10-Methylhexadecanoic Acid
Melting Point (K)302.25315–318 (estimated)
Enthalpy of Vaporization (kJ/mol)89.0–100.8N/A
SolubilityInsoluble in waterHydrophobic

The methyl branch likely reduces the melting point of 4-methylheptadecanoic acid compared to linear heptadecanoic acid (melting point ~334 K). Its solubility profile would mirror other BCFAs, favoring organic solvents like hexane or chloroform.

Applications and Industrial Relevance

Biomedical Research

Branched-chain fatty acids are studied for their role in:

  • Membrane fluidity modulation: Enhancing bacterial resistance to environmental stressors.

  • Drug delivery systems: Improving lipid nanoparticle stability.

Cosmetic and Food Industries

Analogous esters, such as methyl heptadecanoate, serve as emollients and flavoring agents . 4-Methylheptadecanoic acid could similarly function in:

  • Skincare formulations: Stabilizing emulsions.

  • Food additives: Imparting creamy textures.

Research Gaps and Future Directions

The absence of direct data on 4-methylheptadecanoic acid underscores the need for:

  • Experimental characterization: Melting point, vapor pressure, and solubility studies.

  • Biosynthetic studies: Elucidating pathways in microbial systems.

  • Toxicological profiles: Assessing safety for industrial use.

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